4-(Methylthio)-2-(trifluoromethyl)phenol

Lipophilicity Partition coefficient Physicochemical profiling

Secure your supply of 4-(Methylthio)-2-(trifluoromethyl)phenol (CAS 85092-98-4), the definitive ortho-trifluoromethyl/para-methylthio phenolic building block. This substitution pattern delivers a distinct pKa (~7.80) and LogP (3.13) critical for reproducible biological assay partitioning and metabolic stability optimization. The methylthio handle enables controlled oxidation to sulfoxide/sulfone to tune polarity, while the ortho-CF₃ group confers metabolic resistance. Insist on this exact CAS number to avoid isomeric impurities that alter reaction kinetics, byproduct profiles, and purification protocols. Ideal for fluorinated arene libraries and calibrating computational ADME models.

Molecular Formula C8H7F3OS
Molecular Weight 208.20 g/mol
Cat. No. B8033076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Methylthio)-2-(trifluoromethyl)phenol
Molecular FormulaC8H7F3OS
Molecular Weight208.20 g/mol
Structural Identifiers
SMILESCSC1=CC(=C(C=C1)O)C(F)(F)F
InChIInChI=1S/C8H7F3OS/c1-13-5-2-3-7(12)6(4-5)8(9,10)11/h2-4,12H,1H3
InChIKeyQGNXAYCLQGGPFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Methylthio)-2-(trifluoromethyl)phenol (CAS 85092-98-4): Procurement Specifications and Structural Identity for Research Sourcing


4-(Methylthio)-2-(trifluoromethyl)phenol (CAS 85092-98-4, C₈H₇F₃OS, MW 208.20) is a synthetic disubstituted phenolic compound bearing a para-methylthio (-SCH₃) group and an ortho-trifluoromethyl (-CF₃) group relative to the phenolic hydroxyl . This substitution pattern produces a LogP of 3.1329 (calculated) and a predicted pKa of 7.80 ± 0.43 . The compound is commercially available at purities of 95% or ≥98%, and shipping/storage specifications vary by vendor: one source requires sealed storage at 2–8°C , while another specifies room temperature shipping with long-term storage in a cool, dry place .

4-(Methylthio)-2-(trifluoromethyl)phenol (85092-98-4): Why Structural Analogs Are Not Interchangeable in Synthetic and Screening Workflows


Positional isomerism and electronic substituent effects in methylthio-trifluoromethylphenols generate distinct physicochemical profiles that preclude generic substitution. Within this narrow chemical class, the relative orientation of the -SCH₃ and -CF₃ groups to the hydroxyl moiety dictates differential hydrogen-bonding capacity, acidity, lipophilicity, and regioselectivity in downstream functionalization reactions. For example, the ortho-CF₃/para-SCH₃ arrangement in the target compound yields a distinct pKa and LogP compared to alternative substitution patterns, which directly affects solubility in aqueous buffer systems and partitioning behavior in biological assays . Furthermore, the precise regiochemistry influences the electronic activation/deactivation of specific aromatic positions for electrophilic substitution or cross-coupling reactions; a researcher attempting to substitute an ortho-SCH₃ or meta-CF₃ analog will encounter altered reaction kinetics, different byproduct profiles, and potentially incompatible purification protocols . Therefore, vendor sourcing of the exact CAS registry number is essential for experimental reproducibility and consistent building-block performance.

4-(Methylthio)-2-(trifluoromethyl)phenol (85092-98-4) vs. Positional Isomers: Quantitative Physicochemical Differentiation Data


LogP Differentiation: Ortho-CF₃/para-SCH₃ vs. Meta-CF₃/ortho-SCH₃ Positional Isomer

The ortho-CF₃/para-SCH₃ substitution pattern in 4-(methylthio)-2-(trifluoromethyl)phenol yields a calculated LogP of 3.1329. This value differs from the lipophilicity profile expected for its closest positional isomer, 2-(methylthio)-5-(trifluoromethyl)phenol (meta-CF₃/ortho-SCH₃), for which predicted LogP data is not publicly disclosed in primary literature, precluding direct quantitative comparison. The LogP of 3.1329 represents a moderate lipophilicity suitable for both organic solubility and membrane partitioning in biological assay contexts .

Lipophilicity Partition coefficient Physicochemical profiling

Phenolic pKa Comparison: Ortho-CF₃/para-SCH₃ vs. Ortho-SCH₃/ortho-CF₃ Regioisomer

The predicted pKa of 4-(methylthio)-2-(trifluoromethyl)phenol is 7.80 ± 0.43. The ortho-CF₃ group exerts an electron-withdrawing inductive effect that acidifies the phenolic proton relative to unsubstituted phenol (pKa ≈ 10). While no experimentally determined pKa is available for direct isomer comparison, the para positioning of the methylthio group in the target compound results in a different electronic environment than in the ortho-SCH₃ analog 2-(methylthio)-6-(trifluoromethyl)phenol, where the sulfur substituent is directly adjacent to the hydroxyl, enabling intramolecular hydrogen bonding that can further perturb acidity and reactivity .

Acidity constant Ionization state Hydrogen bonding

Commercial Purity Specifications: 95% vs. ≥98% Grade Availability

4-(Methylthio)-2-(trifluoromethyl)phenol is commercially sourced at two distinct purity specifications: 95% minimum purity (AKSci) and ≥98% (ChemScene) . For comparison, the closely related analog 2-methyl-4-(trifluoromethylthio)phenol (CAS 709-96-6, C₈H₇F₃OS, MW 208.20) is available at 99% purity from abcr GmbH, representing a higher-grade option for that isomer . The 98% grade of the target compound is suitable for most synthetic applications, while researchers requiring the highest available purity for sensitive catalytic reactions or analytical standard preparation should verify current vendor certificates of analysis.

Reagent grade Quality control Procurement specification

Hydrogen Bond Donor/Acceptor Profile Comparison with Ortho-SCH₃ Isomer

The target compound contains one hydrogen bond donor (phenolic -OH) and two hydrogen bond acceptors (phenolic oxygen and thioether sulfur), with a topological polar surface area (TPSA) of 20.23 Ų . In contrast, the ortho-SCH₃ isomer 2-(methylthio)-6-(trifluoromethyl)phenol places the methylthio sulfur in close proximity to the hydroxyl group, enabling intramolecular S···H-O hydrogen bonding that can reduce intermolecular hydrogen bonding capacity with solvent or biological targets . This structural feature may alter solubility in polar solvents and recognition by hydrogen-bond-sensitive protein targets.

Hydrogen bonding Solubility prediction Molecular recognition

Regioselective Electrophilic Substitution Reactivity: Ortho-CF₃/para-SCH₃ Electronic Effects

The ortho-trifluoromethyl group in 4-(methylthio)-2-(trifluoromethyl)phenol exerts a strong electron-withdrawing inductive effect that deactivates the aromatic ring toward electrophilic substitution while directing incoming electrophiles to specific positions. The para-methylthio group contributes electron density via resonance, creating a unique regioselectivity profile. In the ortho-SCH₃ isomer 2-(methylthio)-6-(trifluoromethyl)phenol, the methylthio group is adjacent to the hydroxyl, producing a different activation pattern for nucleophilic and electrophilic reactions due to altered steric and electronic factors .

Electrophilic aromatic substitution Regioselectivity Synthetic utility

4-(Methylthio)-2-(trifluoromethyl)phenol (85092-98-4): Validated Research Application Scenarios Based on Differential Evidence


Building Block for CF₃- and SCH₃-Containing Bioactive Scaffolds

The ortho-CF₃/para-SCH₃ substitution pattern positions this compound as a versatile phenolic building block for medicinal chemistry programs targeting improved metabolic stability and membrane permeability. The trifluoromethyl group enhances lipophilicity (LogP 3.1329) and metabolic resistance, while the methylthio moiety serves as a handle for further functionalization via oxidation to sulfoxide/sulfone or participation in cross-coupling reactions . This scaffold is relevant to the development of fluorinated arenes for agrochemical and pharmaceutical applications, where trifluoromethyl substitution is a privileged motif [1].

Synthetic Intermediate for Agrochemical Phenyl Ether Derivatives

Patent EP1897866 (Substituted p-Trifluoromethyl Phenylethers) demonstrates industrial precedent for using para-trifluoromethyl-substituted phenolic compounds as precursors to biologically active ether derivatives . While 4-(methylthio)-2-(trifluoromethyl)phenol itself is not explicitly claimed in the patent's representative examples, its ortho-CF₃/para-SCH₃ architecture matches the general structural class described for the preparation of agrochemical intermediates. The phenolic hydroxyl provides a nucleophilic site for O-alkylation or O-arylation to generate diverse ether libraries.

Oxidation to Sulfoxide/Sulfone Derivatives for Enhanced Polarity

The para-methylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone, enabling systematic modulation of compound polarity and hydrogen-bonding capacity. This oxidative transformation reduces LogP, increases TPSA, and introduces additional hydrogen bond acceptor sites, which is valuable for optimizing aqueous solubility and reducing non-specific protein binding in lead optimization campaigns. The ortho-CF₃ group remains intact under mild oxidation conditions , preserving the metabolically stabilizing fluorine motif while tuning physicochemical properties.

Physicochemical Reference Standard for pKa and LogP Calibration

With a predicted pKa of 7.80 ± 0.43 and calculated LogP of 3.1329 [1], this compound occupies a narrow, well-defined region of chemical space at the interface of moderate lipophilicity and near-physiological acidity. These properties make it a suitable reference compound for calibrating computational ADME prediction models, validating HPLC retention time vs. LogP correlations for fluorinated aromatics, and benchmarking experimental pKa determination methods for substituted phenols.

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